N-methyl-1-(3-nitrophenyl)methanamine
Overview
Description
N-methyl-1-(3-nitrophenyl)methanamine is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is structurally related to nitroarenes and amines, which are functional groups of interest in the development of new materials and pharmaceuticals. This compound is typically used in research settings and is not intended for human or veterinary use.
Mechanism of Action
Target of Action
Mode of Action
The mode of action of N-methyl-1-(3-nitrophenyl)methanamine is currently unknown due to the lack of specific information in the literature . The compound’s interaction with its targets and any resulting changes would depend on the specific molecular targets, which are yet to be identified.
Biochemical Pathways
Compounds with nitro and amino groups are known to participate in various chemical reactions. For instance, the metabolism of isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines in rats leads to the formation of corresponding benzoic acids, indicating the potential for bioconversion and detoxification processes.
Pharmacokinetics
Some physicochemical properties of the compound have been reported . It has high gastrointestinal absorption and is BBB permeant . Its log Kp (skin permeation) is -6.28 cm/s . These properties could potentially impact the compound’s bioavailability.
Action Environment
It is known that the compound is stored in a refrigerator and is shipped at room temperature . This suggests that temperature could potentially influence the compound’s stability.
Preparation Methods
The synthesis of N-methyl-1-(3-nitrophenyl)methanamine often involves the use of nitroarenes as starting materials. One common method is the direct methylation of nitroarenes using methanol as a green methylating agent, with a palladium catalyst system. This method is environmentally friendly and can be adapted for the synthesis of this compound by choosing the appropriate nitroarene precursor.
Chemical Reactions Analysis
N-methyl-1-(3-nitrophenyl)methanamine undergoes various chemical reactions due to the presence of nitro and amino groups. These reactions include:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The amino group can undergo oxidation to form corresponding benzoic acids.
Common reagents used in these reactions include palladium catalysts for methylation, reducing agents for nitro group reduction, and oxidizing agents for amino group oxidation. The major products formed from these reactions are N-methyl-arylamines and benzoic acids.
Scientific Research Applications
N-methyl-1-(3-nitrophenyl)methanamine is used in various scientific research applications, including:
Polymerization: It is used as a building block in the synthesis of polymers.
Crystallography: The compound’s molecular structure is studied using X-ray diffraction methods to understand the geometrical arrangement of the nitro and amino groups.
Metabolism: It is used in studies related to the metabolism of nitroarenes and amines.
Organic Synthesis: The compound is used as an intermediate in the synthesis of other organic compounds.
Comparison with Similar Compounds
N-methyl-1-(3-nitrophenyl)methanamine is unique due to its specific arrangement of nitro and amino groups. Similar compounds include:
N-phenyl-4-nitrobenzylamine: This compound has a similar structure but with different positions of the nitro and amino groups.
N-methyl-N-phenylnitramine: This compound has a nitramino group that is nearly planar and twisted relative to the aromatic ring, affecting its physical properties.
These similar compounds highlight the uniqueness of this compound in terms of its reactivity and physical properties.
Properties
IUPAC Name |
N-methyl-1-(3-nitrophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-6-7-3-2-4-8(5-7)10(11)12/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPAPKLGADEFAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941258 | |
Record name | N-Methyl-1-(3-nitrophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19499-61-7 | |
Record name | Benzenemethanamine, N-methyl-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019499617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-1-(3-nitrophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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